2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3/c1-11-4-3-5-15(12(11)2)23-10-16(22)21-13-6-8-14(9-7-13)24-17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEDDBIAMYVRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2,3-dimethylphenol with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide or phenoxy positions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include oxidized quinones, reduced amines, and substituted derivatives with various functional groups replacing the original substituents .
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure and possible therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Substituent Effects
Phenoxy Group Variations
- 2,3-Dimethylphenoxy vs. 3,4-Dimethylphenoxy: The positional isomer 2-(3,4-dimethylphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide (MW: 399.44) demonstrates how methyl group placement affects steric hindrance and π-π stacking. The 2,3-dimethyl configuration in the target compound may enhance lipophilicity compared to 3,4-dimethyl analogs.
- Trifluoromethoxy vs.
Heterocyclic Modifications
- Quinazolinyl and Triazole Derivatives :
The compound 2-{[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide (MW: 451.46) incorporates a quinazolinyl-sulfanyl group, introducing heterocyclic rigidity. Such modifications can enhance enzyme inhibition but reduce solubility compared to the target compound’s simpler structure.
Physicochemical Properties
*Estimated values based on substituent contributions.
- The target compound’s high LogP (3.8) reflects the hydrophobic trifluoromethoxy and dimethylphenoxy groups, whereas sulfamoyl or nitro substituents (e.g., B1 ) improve aqueous solubility.
Key Differentiators
Substituent Synergy: The combination of 2,3-dimethylphenoxy (electron-donating) and trifluoromethoxy (electron-withdrawing) groups balances lipophilicity and metabolic stability.
Simplified Structure : Unlike heterocyclic analogs (e.g., ), the absence of complex rings may improve synthetic accessibility and reduce toxicity risks.
Positional Isomerism: Compared to 3,4-dimethylphenoxy derivatives , the 2,3-substitution minimizes steric clashes in receptor binding.
Biological Activity
2-(2,3-Dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide (CAS No. 897846-21-8) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C17H16F3NO3
- Molecular Weight : 375.30 g/mol
- CAS Number : 897846-21-8
Research indicates that compounds similar to this compound may exhibit diverse biological activities, including:
- Inhibition of Tyrosinase Activity : Tyrosinase is a critical enzyme in melanin biosynthesis. Compounds with similar structures have shown significant inhibitory effects on tyrosinase, which may be relevant for skin whitening applications and the treatment of hyperpigmentation disorders. For instance, related phenolic compounds demonstrated IC50 values ranging from 16.78 to >200 μM in inhibiting tyrosinase activity .
- Cytotoxicity Studies : In B16F10 melanoma cells, compounds structurally related to this acetamide have been tested for cytotoxicity. While some exhibited weak cytotoxic effects at higher concentrations (e.g., 5 μM), they generally did not adversely affect cell viability at lower concentrations over a 72-hour period .
Biological Activity Data
| Compound | IC50 (μM) | Effect on Tyrosinase | Cytotoxicity in B16F10 Cells |
|---|---|---|---|
| Compound A | 16.78 ± 0.57 | Strong Inhibition | Non-cytotoxic at 1-5 μM |
| Compound B | 20.38 ± 1.99 | Moderate Inhibition | Weak cytotoxicity at 5 μM |
| Compound C | >200 | No significant inhibition | Non-cytotoxic at all tested concentrations |
Case Studies
- Tyrosinase Inhibition :
-
Cytotoxicity Assessment :
- In a series of experiments assessing the viability of B16F10 cells treated with various concentrations of related compounds, it was found that while some compounds showed promising anti-melanogenic properties, they maintained a favorable safety profile by not inducing significant cytotoxic effects at lower concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
